![molecular formula C5H2BrF2NO2S B2975286 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride CAS No. 2344679-95-2](/img/structure/B2975286.png)
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride
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Overview
Description
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is a chemical compound with the IUPAC name 5-bromo-3-fluoropyridine-2-sulfonyl fluoride . It has a molecular weight of 258.04 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is 1S/C5H2BrF2NO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Scientific Research Applications
SuFEx Click Chemistry
A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), demonstrates potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, highlighting its utility in enriching the SuFEx tool cabinet for functionalized isoxazole creation (Leng & Qin, 2018).
Enhancing Antimicrobial Activity
The development of a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), has facilitated the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. Notably, vinyl sulfonyl fluoride functionalized pharmaceuticals demonstrated significantly improved antimicrobial activity against Gram-positive bacteria, underscoring the relevance of sulfonyl fluoride derivatives in medicinal chemistry (Leng et al., 2020).
Fluorosulfonyl 1,2,3-Triazoles Synthesis
A metal-free approach for the synthesis of 4-fluorosulfonyl 1,2,3-triazoles utilizing bromovinylsulfonyl fluoride as a novel building block has been introduced. This method allows for the production of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles, offering a general route to azole heterocycles that are challenging to access through existing methods (Thomas & Fokin, 2018).
Sp3-Rich (Fluoro)alkylated Scaffolds
Innovative cross-coupling chemistry using sulfone compounds, including those with fluoroalkyl groups, has been developed for the synthesis of medicinally relevant fluorinated scaffolds. This technique addresses the challenge of incorporating fluorine into complex molecules, simplifying the synthetic routes to fluorinated analogs that traditionally required more elaborate and toxic methods (Merchant et al., 2018).
Aliphatic Sulfonyl Fluorides Synthesis
A mild, visible-light-mediated method for synthesizing aliphatic sulfonyl fluorides from a broad range of carboxylic acids, including natural products and drugs, has been presented. This approach facilitates the rapid creation of sulfonyl fluoride compound libraries, highlighting the growing interest in sulfonyl fluorides for chemical biology and pharmacology applications (Xu et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-fluoropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPUDFGTZPNUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride |
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